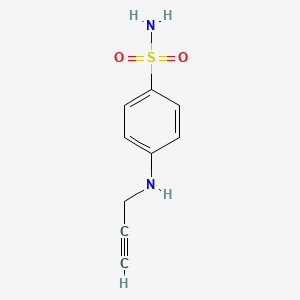

4-(Prop-2-yn-1-ylamino)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(prop-2-ynylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-7-11-8-3-5-9(6-4-8)14(10,12)13/h1,3-6,11H,7H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYFTLQNXBKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be mapped out in detail. While specific experimental data for 4-(prop-2-yn-1-ylamino)benzenesulfonamide is not widely published, its spectral characteristics can be accurately predicted based on the well-established chemical shifts and coupling patterns of its constituent functional groups.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the aromatic protons, the amine and sulfonamide N-H protons, and the propargyl group protons.

The para-substituted benzene (B151609) ring is anticipated to produce an AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the sulfonamide group (H-2/H-6) are expected to be downfield from the protons ortho to the amino group (H-3/H-5) due to the strong electron-withdrawing nature of the sulfonyl group. The protons of the propargyl group will show characteristic shifts: the methylene (B1212753) protons (H-1') adjacent to the nitrogen, the acetylenic proton (H-3'), and the amine proton (NH). The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Aromatic) | 7.70 - 7.85 | Doublet | ~8.5 |

| H-3, H-5 (Aromatic) | 6.70 - 6.85 | Doublet | ~8.5 |

| -SO₂NH₂ (Sulfonamide) | 7.20 - 7.50 | Broad Singlet | - |

| -NH (Amine) | 4.50 - 5.00 | Triplet (or Broad) | ~6.0 |

| H-1' (Methylene, -CH₂-) | 3.90 - 4.10 | Doublet of Doublets | J(H-1', NH) ≈ 6.0, J(H-1', H-3') ≈ 2.4 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound would show signals for the four distinct aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Aromatic, C-SO₂) | 128 - 132 |

| C-4 (Aromatic, C-NH) | 150 - 154 |

| C-2, C-6 (Aromatic) | 127 - 130 |

| C-3, C-5 (Aromatic) | 112 - 115 |

| C-1' (Methylene, -CH₂-) | 32 - 36 |

| C-2' (Acetylenic, -C≡) | 80 - 84 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would show cross-peaks between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the ring. It would also crucially show a correlation between the amine proton (-NH) and the methylene protons (-CH₂-), and a long-range correlation between the methylene protons (H-1') and the terminal acetylenic proton (H-3'), confirming the propargylamino fragment. imist.ma

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, the aromatic proton signals at ~7.7 ppm and ~6.7 ppm would correlate to their respective aromatic carbon signals, and the methylene and acetylenic proton signals would correlate to the C-1' and C-3' carbons, respectively. imist.ma

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings, which is essential for connecting different structural fragments. Key HMBC correlations would include:

A cross-peak from the methylene protons (H-1') to the aromatic carbon C-4, confirming the attachment of the propargylamino group to the benzene ring.

Correlations from the methylene protons (H-1') to both acetylenic carbons (C-2' and C-3').

Correlations from the aromatic protons H-3/H-5 to the ipso-carbons C-1 and C-4.

Application of Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum mechanical approach used to calculate theoretical NMR chemical shifts. rsc.org This computational technique, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding constants for each nucleus in a molecule. imist.manih.gov These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts.

For this compound, the GIAO-DFT calculation would involve:

Optimization of the molecule's 3D geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com

Calculation of the magnetic shielding tensors using the GIAO method at the optimized geometry.

Conversion of shielding constants to chemical shifts.

The accuracy of the prediction is sensitive to the level of theory and the inclusion of a solvent model (e.g., CPCM or IEFPCM) to simulate solution-phase conditions. mdpi.com The resulting theoretical ¹H and ¹³C spectra can be compared directly with experimental data to resolve ambiguities, confirm assignments, and provide a deeper understanding of the molecule's electronic structure. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound would be characterized by the stretching and bending vibrations of its sulfonamide, amine, aromatic, and alkyne moieties.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3350 - 3400 | N-H Stretch | Secondary Amine (-NH-) | Medium |

| 3030 - 3100 | C-H Stretch | Aromatic | Medium |

| ~2120 | C≡C Stretch | Alkyne | Weak to Medium |

| 1590, 1490 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1340 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |

| ~1160 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |

| ~900 | S-N Stretch | Sulfonamide | Medium |

The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The two strong bands for the sulfonyl group (S=O) at ~1340 cm⁻¹ and ~1160 cm⁻¹ are characteristic of sulfonamides. scielo.brresearchgate.net The N-H stretching bands for the sulfonamide and the secondary amine would appear in the 3250-3400 cm⁻¹ region. rsc.org

Raman Spectroscopy Applications

Key vibrational modes for this compound are associated with the propargyl, amino, and sulfonamide moieties. The terminal alkyne (C≡C) and its adjacent C-H bond are particularly strong Raman scatterers. The symmetric and asymmetric stretching vibrations of the sulfonyl group (O=S=O) also produce characteristic and intense Raman bands. Analysis of the phenyl ring vibrations, such as the ring-breathing mode, provides further structural confirmation. nih.gov

The table below outlines the expected characteristic Raman shifts for the primary functional groups within this compound, based on data from analogous structures. researchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkyne (C≡CH) | ≡C-H Stretch | ~3300 |

| C≡C Stretch | ~2100 - 2150 | |

| Amine (sec) | N-H Stretch | ~3350 - 3450 |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1330 - 1370 |

| Symmetric Stretch | ~1150 - 1180 | |

| Phenyl Ring | Ring Breathing (Trigonal) | ~1000 |

| C-H Stretch | ~3050 - 3070 | |

| C-S Stretch | ~650 - 750 |

This interactive table summarizes the principal vibrational frequencies anticipated in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Liquid Chromatography–Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex mixtures. acgpubs.org For the analysis of this compound, a reversed-phase HPLC separation, often using a C18 column with a gradient elution of water and acetonitrile (B52724) (both typically containing a small percentage of formic acid to promote protonation), would precede mass spectrometric detection. bingol.edu.trresearchgate.net

In positive ion electrospray ionization (ESI) mode, the compound is expected to readily form the protonated molecule [M+H]⁺. Tandem MS (MS/MS) analysis involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond and the bond between the sulfur and the phenyl ring. researchgate.netnih.govnih.gov Common fragment ions for sulfonamides include those at m/z 156, 108, and 92, corresponding to [H₂N-C₆H₄-SO₂]⁺, [H₂N-C₆H₄-SO]⁺, and [H₂N-C₆H₄]⁺, respectively. researchgate.net

The table below details the predicted precursor and major product ions for this compound in a typical LC-MS/MS experiment.

| Analysis Stage | Ion Description | Predicted m/z | Fragmentation Pathway |

| MS1 | Precursor Ion [M+H]⁺ | 211.05 | Protonated molecule |

| MS2 | Product Ion | 156.01 | [M+H - C₃H₃]⁺ (Loss of propargyl group) |

| Product Ion | 92.05 | [156.01 - SO₂]⁺ (Loss of sulfur dioxide) | |

| Product Ion | 77.04 | [C₆H₅]⁺ (Phenyl cation) | |

| Product Ion | 56.06 | [C₃H₃NH]⁺ (Propargylamino fragment) |

This interactive table outlines the expected mass-to-charge ratios for the parent ion and its primary fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. benthamdirect.comacs.org This technique is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other potential isomers or isobaric compounds. ingentaconnect.com Using HRMS, the experimentally measured mass of the protonated molecule can be compared to its theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Nominal Mass | 210 |

| Theoretical Exact Mass [M] | 210.0463 |

| Theoretical Exact Mass [M+H]⁺ | 211.0541 |

This interactive table compares the nominal and theoretical exact masses for the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The data obtained reveals the unit cell dimensions, space group, and the exact coordinates of each atom in the asymmetric unit. nih.gov While specific data for the title compound is not publicly available, the table below presents representative crystallographic parameters based on published data for closely related sulfonamide structures. researchgate.net

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~25.0 |

| c (Å) | ~7.2 |

| α (°) | 90 |

| β (°) | ~117 |

| γ (°) | 90 |

| Volume (ų) | ~1340 |

| Z (molecules/unit cell) | 4 |

This interactive table shows typical crystallographic data that would be obtained from a single crystal X-ray diffraction experiment.

Conformation and Hydrogen Bonding Network Elucidation

The solved crystal structure provides a detailed picture of the molecule's solid-state conformation. For sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. bohrium.com The relative orientation of the phenyl ring and the propargylamino group is defined by specific torsion angles.

A critical aspect revealed by crystallography is the network of intermolecular interactions, particularly hydrogen bonds, which dictate the molecular packing in the crystal lattice. acs.org In the case of this compound, the secondary amine (N-H) group is a hydrogen bond donor, while the sulfonyl oxygen atoms are potent hydrogen bond acceptors. It is highly probable that the crystal structure would feature strong N-H···O=S hydrogen bonds, linking adjacent molecules into chains or more complex three-dimensional networks. bohrium.comresearchgate.net These interactions are fundamental to the stability and physical properties of the crystalline solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. For this compound, UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, primarily associated with the substituted benzene ring. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The electronic absorption spectrum of this compound is dominated by the transitions of the aromatic chromophore. The benzene ring itself exhibits characteristic π → π* transitions. stackexchange.com However, the presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The two substituents, the sulfonamide group (-SO₂NH₂) and the prop-2-yn-1-ylamino group (-NHCH₂C≡CH), modulate the electronic properties of the benzene ring.

The amino group, acting as an auxochrome, is an electron-donating group through resonance (p-π conjugation), which delocalizes the non-bonding electrons of the nitrogen atom into the π-system of the benzene ring. libretexts.org This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) to longer wavelengths is expected compared to unsubstituted benzene.

The sulfonamide group is generally considered an electron-withdrawing group due to the inductive effect of the electronegative oxygen and sulfur atoms. This can lead to a more complex interplay of electronic effects. The electronic spectrum of sulfonamides is influenced by both the aromatic ring and the substituents present. nih.gov

The solvent in which the spectrum is recorded can also influence the absorption maxima due to solvatochromic effects, which involve differential solvation of the ground and excited states. nih.govmdpi.com Polar solvents may interact with the polar groups of the molecule, leading to shifts in the absorption bands.

Detailed research findings on analogous compounds provide a basis for understanding the electronic behavior of this compound. For instance, the study of various N-(substitutedphenyl)benzene sulphonamides has shown how different substituents affect the electronic absorption spectra. nih.gov

To illustrate the typical UV-Vis absorption for this class of compounds, the following table presents representative data for the closely related compound, sulfanilamide (B372717).

Table 1: Representative UV-Vis Absorption Data for a Related Compound (Sulfanilamide)

| Compound | Solvent/pH | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Sulfanilamide | Acidic | ~265 | Not specified | pharmahealthsciences.net |

This interactive table allows for the exploration of how the absorption maximum (λmax) of a related sulfonamide changes with pH.

Chemical Reactivity and Derivatization Strategies of the Prop 2 Yn 1 Ylamino Moiety and Sulfonamide Core

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications ("Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility. nih.gov This reaction facilitates the covalent linkage of molecules containing terminal alkynes with those containing azides, forming a stable 1,2,3-triazole ring. msu.edu

The terminal alkyne of 4-(prop-2-yn-1-ylamino)benzenesulfonamide serves as a key building block for the synthesis of a wide array of 1,2,3-triazole derivatives. Through the CuAAC reaction, this compound can be readily coupled with various organic azides to generate novel sulfonamide-triazole hybrids. For instance, novel 1,2,3-triazole benzenesulfonamide (B165840) derivatives have been designed and synthesized as potential inhibitors of carbonic anhydrase IX and XII, which are associated with tumors. nih.gov The fundamental reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097), catalyzed by a copper(I) species, to yield the corresponding 1,4-disubstituted triazole. msu.edu The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker and participate in hydrogen bonding. msu.edu

A general scheme for this synthesis is as follows:

Starting Materials: this compound and an organic azide (R-N₃).

Catalyst: A source of copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).

Product: A 1,4-disubstituted 1,2,3-triazole derivative of benzenesulfonamide.

A significant advantage of the CuAAC reaction is its high regioselectivity. The copper-catalyzed reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. chesci.com This high degree of control is a key feature that makes CuAAC a powerful tool in chemical synthesis. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to ensure the formation of the 1,4-isomer. chesci.com This strict regioselectivity is crucial for applications where a specific substitution pattern is required for biological activity or material properties.

| Reaction Type | Products | Key Feature |

| Uncatalyzed Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers | Lacks regioselectivity |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Exclusively 1,4-disubstituted isomer | High regioselectivity. chesci.com |

The efficiency of the CuAAC reaction can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature of the copper catalyst and any ancillary ligands, and the reaction temperature.

Solvent: CuAAC reactions are known to proceed in a wide range of solvents, including polar protic solvents like water and alcohols, polar aprotic solvents like DMSO and DMF, and even in solvent-free conditions. rsc.org For bioconjugation applications, aqueous solvent systems are preferred. mdpi.com

Catalyst: The catalytic system is crucial for the success of the CuAAC reaction. While various copper(I) sources can be used, the in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and convenient method. mdpi.com The stability and activity of the copper(I) catalyst can be enhanced by the use of chelating ligands. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are popular ligands that protect the copper(I) from oxidation and disproportionation, especially in aqueous and biological media. nih.govacs.org

Temperature: CuAAC reactions are often carried out at room temperature, highlighting their mild nature. msu.edu However, in some cases, gentle heating or microwave irradiation can be employed to accelerate the reaction rate. msu.edu

An interactive data table summarizing common optimization parameters is provided below:

| Parameter | Common Choices | Considerations |

| Solvent | Water, t-BuOH/H₂O, DMSO, DMF, neat | Solubility of reactants, compatibility with functional groups |

| Copper Source | CuSO₄/Sodium Ascorbate, CuI, CuBr | Ease of handling, in situ generation of Cu(I) |

| Ligand | TBTA, THPTA, Bathophenanthroline disulfonate | Catalyst stability, reaction rate acceleration, water solubility. nih.gov |

| Temperature | Room Temperature, 37-50 °C, Microwave | Reaction time, stability of reactants |

Other Cycloaddition Reactions Involving the Alkyne

Beyond the well-established CuAAC reaction, the alkyne functionality of this compound is a potential partner in other cycloaddition reactions, offering pathways to a diverse range of heterocyclic systems.

The terminal alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles other than azides. These reactions provide access to five-membered heterocycles. While specific studies on this compound in these reactions are not extensively documented, the reactivity can be inferred from studies on analogous N-propargyl sulfonamides.

With Nitrones: The reaction of an alkyne with a nitrone can yield isoxazolines. Nitrones are stable 1,3-dipoles that can react with terminal alkynes, often under thermal conditions, to form the corresponding cycloadducts. chesci.com The regioselectivity of this reaction can be influenced by the electronic nature of both the nitrone and the alkyne.

With Nitrile Oxides: Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, readily undergo 1,3-dipolar cycloaddition with alkynes to afford isoxazoles. researchgate.net This reaction is a powerful method for the construction of the isoxazole (B147169) ring, a privileged scaffold in medicinal chemistry.

Pericyclic reactions represent another class of transformations that could potentially involve the alkyne moiety of this compound. These reactions proceed through a cyclic transition state and are characterized by their high stereospecificity.

While specific examples involving this particular sulfonamide are scarce in the literature, the general reactivity of terminal alkynes suggests potential participation in reactions such as:

Diels-Alder Reactions: Although less common for simple alkynes as dienophiles, electron-deficient alkynes can participate in [4+2] cycloaddition reactions with electron-rich dienes. The sulfonamide group is electron-withdrawing, which could potentially activate the alkyne towards such reactions, although this is not a commonly reported transformation for N-propargyl sulfonamides. More common are Diels-Alder reactions where a sulfonamide is part of the diene or dienophile in other contexts. nih.gov

Ene Reactions: The propargylic protons on the carbon adjacent to the nitrogen in this compound could potentially participate in ene reactions with suitable enophiles, although this reactivity is likely to be less favorable than cycloaddition reactions at the alkyne.

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

The carbon-carbon triple bond of the propargyl group is a region of high electron density, making it susceptible to various addition reactions.

The hydration of alkynes is a fundamental transformation that converts the triple bond into a carbonyl group. chem-station.com This reaction is typically catalyzed by acids and, in the case of terminal alkynes, often requires a mercury(II) salt, such as mercuric sulfate, to proceed efficiently. lumenlearning.com The addition of water across the triple bond initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. lumenlearning.com

For terminal alkynes like the one in this compound, the hydration reaction generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. chem-station.comlumenlearning.com This regioselectivity leads to the formation of a methyl ketone. lumenlearning.comlibretexts.org

A related metal-free reaction involves treating terminal alkynes with sulfonamides in the presence of a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PIDA). organic-chemistry.org This process results in the formation of α-sulfonylamino ketones, demonstrating a direct method to functionalize the alkyne with both an oxygen and the sulfonamide nitrogen from another molecule. organic-chemistry.org

| Reaction Type | Reagents | Intermediate | Product | Regioselectivity |

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov lumenlearning.comlibretexts.org |

| Hydroboration-Oxidation | 1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOH | Vinylic Borane | Aldehyde | Anti-Markovnikov libretexts.org |

| PIDA-Mediated Amination | Sulfonamide, PIDA | - | α-Sulfonylamino Ketone | Markovnikov organic-chemistry.org |

Table 1: Summary of Hydration and Related Reactions for Terminal Alkynes.

Conversely, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. libretexts.org The reaction of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, yields an aldehyde. libretexts.org

The alkyne moiety can also participate in radical addition reactions, which are powerful tools for forming complex molecular skeletons. researchgate.net These reactions are typically initiated by the addition of a radical species to the triple bond, generating a reactive vinyl radical intermediate. researchgate.netnih.gov

The addition of sulfonyl radicals to alkynes is a well-established method for constructing functionalized sulfonyl compounds. nih.govrsc.org For instance, alkoxy- or fluorosulfonyl radicals can add to alkynes to give vinyl radicals, which are then trapped to provide tetra-substituted alkenes. nih.govrsc.org Cascade reactions initiated by the radical addition of species like nitrogen-centred radicals to alkynes can lead to complex transformations, including aryl migrations and desulfonylation, ultimately yielding products such as α-amino-α-aryl ketones. researchgate.net In some cases, radical cyclization involving an alkyne and a sulfonamide can occur, where the initial radical addition to the alkyne is followed by cyclization and subsequent elimination of a sulfonyl radical to form a cyclic imine. nih.gov

Functionalization and Modification of the Benzenesulfonamide Core

The benzenesulfonamide portion of the molecule provides another site for chemical modification, primarily through reactions on the aromatic ring.

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is significantly influenced by the substituents attached to it. lumenlearning.comlibretexts.org Substituents alter the electron density of the ring through a combination of inductive and resonance effects, thereby activating or deactivating it towards electrophiles. lumenlearning.comlumenlearning.com

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS compared to benzene. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups, which act as strong activators primarily through resonance donation (+R effect). lumenlearning.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of EAS. lumenlearning.com Strong deactivators include nitro (-NO₂) and carbonyl (-C=O) groups, which withdraw electrons through resonance (-R effect). stpeters.co.in Halogens are weakly deactivating due to their strong inductive withdrawal (-I effect) outweighing their weaker resonance donation (+R effect). libretexts.org

The existing -NH-propargyl group on the 4-position of the benzenesulfonamide is an activating group. The nitrogen atom's lone pair can donate electron density into the benzene ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack. stpeters.co.in This makes the ring more reactive than unsubstituted benzene and directs incoming electrophiles to the ortho and para positions relative to the amino group. However, since the para position is already occupied by the sulfonamide group, substitution would be directed to the positions ortho to the amino group (positions 3 and 5).

| Substituent Type | Effect on Reactivity | Directing Effect | Mechanism | Examples |

| Activating | Increases rate of EAS | Ortho, Para | Electron-donating (Resonance > Inductive) | -NH₂, -OH, -OR, -Alkyl lumenlearning.comstpeters.co.in |

| Deactivating (Halogens) | Decreases rate of EAS | Ortho, Para | Electron-withdrawing (Inductive > Resonance) | -F, -Cl, -Br, -I libretexts.org |

| Deactivating | Decreases rate of EAS | Meta | Electron-withdrawing (Inductive and/or Resonance) | -NO₂, -CN, -C=O, -SO₃H stpeters.co.in |

Table 2: General Effects of Substituents on Electrophilic Aromatic Substitution.

Heterocyclic rings are ubiquitous in medicinal chemistry and can be incorporated into the benzenesulfonamide structure to modify its properties. One common strategy involves converting a precursor molecule into a reactive intermediate that can then be used to build a heterocycle. For example, a β-amino acid derivative of a sulfonamide can be converted to its corresponding hydrazide. mdpi.com This hydrazide serves as a versatile building block for synthesizing a variety of heterocyclic systems, such as pyrazoles, pyrroles, thiadiazoles, oxadiazoles, and triazoles, through cyclocondensation reactions with appropriate reagents. mdpi.com

Another approach involves the direct N-benzenesulfonylation of heterocyclic compounds. researchgate.net A library of N-benzenesulfonyl derivatives can be generated through the reaction of various heterocycles (like indoles, indolines, and tetrahydroquinolines) with a benzenesulfonyl chloride in the presence of a base. researchgate.net This methodology can be adapted for parallel synthesis, allowing for the rapid generation of diverse compound libraries. researchgate.net Furthermore, new heterocyclic rings can be fused to the benzenesulfonamide scaffold. For instance, reacting a triazole-containing sulfonamide with 2-bromoacetophenones can lead to the formation of fused 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgrsc.orgthiadiazine derivatives. mdpi.com

Chemical Transformations of the Amino Group

The secondary amine in this compound is a key functional group that can undergo various transformations. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic, and the N-H bond is weakly acidic.

Classic sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. wikipedia.orgcbijournal.com This highlights the nucleophilic character of the amino group. The hydrogen atom on the sulfonamide nitrogen itself is acidic and can be deprotonated. wikipedia.org While the primary focus here is on the secondary amine linking the propargyl and phenyl groups, this secondary amine can similarly be expected to exhibit nucleophilic properties.

Potential transformations of this secondary amino group include:

N-Alkylation or N-Arylation: The amino group can be further alkylated or arylated, although this may be challenging due to steric hindrance and the electron-withdrawing effect of the adjacent benzenesulfonyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides would convert the secondary amine into a tertiary amide.

Deprotection/Cleavage: Under certain conditions, the N-S bond of the sulfonamide could be cleaved, or the propargyl group could be removed, although this often requires harsh conditions.

The synthesis of sulfonamides from amino acids is a common practice, where the amino group of the amino acid acts as the nucleophile, attacking an activated sulfonyl species to form the sulfonamide bond. researchgate.net This principle underscores the fundamental reactivity of the amino group in such structures.

Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound, being a secondary amine, is nucleophilic and can participate in substitution reactions. However, the presence of the strongly electron-withdrawing benzenesulfonyl group significantly reduces its nucleophilicity compared to a typical secondary amine. This deactivation means that reactions often require more forcing conditions or the use of highly reactive electrophiles.

One of the key reactions at the sulfonamide nitrogen is N-alkylation. While direct alkylation of the secondary amine is possible, the acidity of the N-H proton allows for deprotonation with a strong base to form a more potent nucleophile, the corresponding amide anion. This anion can then readily react with various alkyl halides to yield N,N-disubstituted sulfonamides. For instance, the synthesis of 4-methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide involves the introduction of a second propargyl group at the nitrogen center. nih.gov

The general scheme for N-alkylation can be represented as follows:

General N-Alkylation Reaction

Where R is the 4-aminophenyl group, R' is the prop-2-yn-1-yl group, and R''-X is an alkylating agent.

These substitution reactions are fundamental in modifying the steric and electronic properties of the molecule, which can influence its biological activity and physical characteristics.

Acylation and Alkylation Reactions

Acylation Reactions:

The nitrogen center of this compound can undergo acylation with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated products are amides, which are generally more stable and less basic than the parent amine.

Alkylation Reactions:

As discussed previously, alkylation at the nitrogen center is a key derivatization strategy. The introduction of various alkyl or aryl groups can be achieved. The propargyl group itself is a versatile handle for further transformations, such as click chemistry or metal-catalyzed coupling reactions. The acidity of the terminal alkyne's proton (pKa ≈ 25) allows for its deprotonation with a strong base, creating a nucleophilic acetylide anion. youtube.com This anion can then participate in its own set of alkylation reactions, leading to chain elongation. youtube.com

The dual reactivity of both the sulfonamide nitrogen and the terminal alkyne allows for a stepwise and controlled derivatization of the parent molecule, leading to a wide array of functionalized compounds.

Below is a table summarizing the types of substitution, acylation, and alkylation reactions:

| Reaction Type | Reagent Examples | Product Type |

| N-Alkylation | Alkyl halides (e.g., CH3I, BnBr) | N,N-disubstituted sulfonamides |

| N-Acylation | Acid chlorides (e.g., CH3COCl), Anhydrides | N-Acylsulfonamides |

| Alkyne Alkylation | Strong base (e.g., NaNH2) followed by an electrophile (e.g., R-X) | Internally substituted alkynes |

Cascade Annulation Reactions of Alkyne-Substituted Benzenesulfonamides

The presence of the alkyne functionality in benzenesulfonamide derivatives opens up possibilities for complex and elegant cascade annulation reactions. These reactions are powerful tools in synthetic organic chemistry for the rapid construction of polycyclic and heterocyclic frameworks from simple starting materials.

One notable example is the rhodium(III)-catalyzed cascade C-H annulation reaction. nih.gov Research has demonstrated that alkyne-substituted anilines can react with benzaldehydes in a one-pot protocol to synthesize dibenzo[a,f]quinolizinium salts. nih.gov This transformation involves a sequence of C-H activation, N-annulation, and C-annulation steps. nih.gov

While the specific compound this compound was not the exact substrate in the cited study, the underlying principle is directly applicable. The alkyne moiety serves as a key reactive partner in the annulation process. The general strategy involves the formation of multiple rings in a single synthetic operation, which is highly efficient and atom-economical.

These cascade reactions are significant for creating structurally complex molecules, such as those with potential applications as fluorescent mitochondrial trackers. nih.gov The resulting polycyclic aromatic systems often exhibit interesting photophysical properties.

Computational and Theoretical Chemistry Studies of 4 Prop 2 Yn 1 Ylamino Benzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous approach to understanding molecular systems.

Optimized Molecular Geometry and Bond Parameters

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process yields precise information about bond lengths, bond angles, and dihedral angles.

For 4-(Prop-2-yn-1-ylamino)benzenesulfonamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the spatial arrangement of its atoms. It is anticipated that the sulfonamide group would exhibit a distorted tetrahedral geometry around the sulfur atom. tandfonline.com The benzene (B151609) ring would be largely planar, while the propargylamino side chain would have specific bond lengths and angles associated with its sp-hybridized carbon atoms.

To illustrate, the following table presents DFT-calculated bond parameters for a related benzenesulfonamide (B165840) derivative, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This data provides a reference for the types of structural parameters that would be determined for this compound.

Table 1: Illustrative Bond Parameters of a Related Benzenesulfonamide Derivative Note: The following data is for (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and is presented for illustrative purposes.

| Parameter | Bond | Length (Å) | Angle | Atoms | Angle (°) |

| Bond Length | C-C (phenyl) | ~1.4 | Bond Angle | C-S-N | ~107-109 |

| Bond Length | C=O | 1.261 | Bond Angle | O-S-O | ~118-120 |

| Bond Length | C=C (olefinic) | 1.351 | Bond Angle | C-N-H | ~115-120 |

Data adapted from a study on a related chalcone (B49325) derivative.

Harmonic Vibrational Frequencies Analysis

Once the optimized geometry is obtained, a harmonic vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. nih.gov

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Other significant vibrations would be the N-H stretching, C-N stretching, the acetylenic C≡C and ≡C-H stretching, and various bending and deformation modes of the aromatic ring and the propargyl group.

The table below shows representative calculated vibrational frequencies for a similar compound, vinylsulfonamide, to demonstrate the expected output of such an analysis.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Sulfonamide Note: The following data is for the gauche-syn conformer of vinylsulfonamide and is presented for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO2 asymmetric stretch | 1375 |

| SO2 symmetric stretch | 1165 |

| S-N stretch | 920 |

| C-S stretch | 750 |

| NH2 wagging | 650 |

Data adapted from a DFT study on vinylsulfonamide. nih.gov

Conformational Analysis and Potential Energy Surfaces

Molecules with flexible bonds, such as the C-N and C-S bonds in this compound, can exist in multiple conformations. A conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer(s). This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface (PES). Studies on similar sulfonamides have shown that different orientations of the amino and sulfonyl groups can lead to various stable conformers with small energy differences. unibo.it

Electronic Structure Analysis

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential biological activity.

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzenesulfonamide moiety, while the LUMO may be distributed across the aromatic ring and the sulfonyl group. The propargyl group could also influence the energies of these orbitals.

The following table provides illustrative HOMO, LUMO, and energy gap values for a series of unsymmetrical sulfamides.

Table 3: Illustrative FMO Energies and Energy Gaps for Related Sulfamides Note: The following data is for a series of unsymmetrical sulfamides and is presented for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Sulfamide Derivative 1 | -6.16 | -0.35 | 5.81 |

| Sulfamide Derivative 2 | -6.25 | -0.68 | 5.57 |

| Sulfamide Derivative 3 | -6.33 | -0.79 | 5.54 |

Data adapted from a study on unsymmetrical sulfamides. orientjchem.org

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. orientjchem.orgresearchgate.net These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors for Related Sulfamides Note: The following data is for a series of unsymmetrical sulfamides and is presented for illustrative purposes.

| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| Sulfamide Derivative 1 | 2.905 | -3.255 | 1.821 |

| Sulfamide Derivative 2 | 2.785 | -3.465 | 2.151 |

| Sulfamide Derivative 3 | 2.770 | -3.560 | 2.290 |

Data adapted from a study on unsymmetrical sulfamides. orientjchem.org

Notice: Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies for the compound This compound corresponding to the requested analyses (MEP, Theoretical NMR, Simulated UV-Vis, NLO, Topological Analysis, and Crystal Packing) could be located.

The methodologies outlined are standard in computational chemistry for characterizing novel compounds. For instance, studies on structurally related sulfonamides frequently employ Density Functional Theory (DFT) and other quantum chemical methods to predict molecular properties. researchgate.netresearchgate.net These investigations provide valuable insights into the electronic structure, reactivity, and potential applications of new molecules.

Analyses found for analogous compounds include:

Molecular Electrostatic Potential (MEP) Mapping: Used to identify sites for electrophilic and nucleophilic attack by mapping the electron density surface. researchgate.netnih.gov

Spectroscopic Predictions: Theoretical ¹H and ¹³C NMR chemical shifts are often calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to confirm structures. researchgate.net Simulated UV-Vis spectra are generated via Time-Dependent DFT (TD-DFT) to understand electronic transitions. researchgate.net

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability and related NLO properties are calculated to assess a molecule's potential in photonic and optoelectronic applications. researchgate.netresearchgate.netmdpi.com

Topological Analysis of Electron Density: Methods such as the Electron Localization Function (ELF), Localization-Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and analyze chemical bonds and weak intermolecular interactions. researchgate.netresearchgate.net

Crystal Packing Analysis: For compounds where a crystal structure has been determined, intermolecular interactions like hydrogen bonds and π-π stacking are analyzed to understand the supramolecular architecture. nih.govnih.govresearchgate.net

While these computational techniques are well-established for similar molecules, the specific data for this compound is not available in the public domain. Therefore, the detailed article as per the provided outline cannot be generated.

Q & A

Q. What are the optimal synthetic routes for 4-(prop-2-yn-1-ylamino)benzenesulfonamide and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives like N-cyclopropyl-4-(prop-2-yn-1-ylamino)benzenesulfonamide (B4) are synthesized by reacting 4-substituted benzenesulfonyl chloride with propargylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:

- Reaction optimization : Propargyl bromide is used to introduce the prop-2-yn-1-ylamino group.

- Purification : Flash column chromatography (FCC) with gradients (e.g., 0–100% ethyl acetate + 1% triethylamine in cyclohexane) or preparative HPLC (MDAP) ensures high purity .

- Yield improvement : Stirring for 16–24 hours at room temperature enhances conversion, with yields ranging from 13.9% to 36.5% depending on substituents .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- 1H/13C NMR : Characteristic peaks include:

- Propargyl protons : δ ~2.3–2.5 ppm (triplet for CH₂) and δ ~3.1–3.3 ppm (singlet for acetylenic proton).

- Sulfonamide NH : δ ~7.5–8.0 ppm (broad singlet) .

- IR spectroscopy : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹ and ~1150 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) confirm functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) match calculated masses for derivatives like B3 (C₁₂H₁₅N₂O₂S) .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Antimicrobial testing : Use microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) .

- Enzyme inhibition : Screen against carbonic anhydrases or phosphodiesterases via spectrophotometric methods (e.g., stopped-flow CO₂ hydration assay) .

- Insecticidal activity : Assess lethality in Spodoptera frugiperda larvae via diet incorporation assays .

Advanced Research Questions

Q. How do substituents on the benzenesulfonamide core influence bioactivity?

- Case study : Derivatives with N-cyclopropyl (B4) vs. N-butyl (B5) substituents show distinct insecticidal potencies (LC₅₀ values differ by ~2-fold).

- Methodology :

- QSAR modeling : Correlate logP, polar surface area, and steric parameters with activity.

- Crystallography : Resolve X-ray structures to identify hydrogen-bonding interactions (e.g., sulfonamide NH with enzyme active sites) .

- DFT calculations : Predict electronic effects of substituents on reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use internal controls (e.g., reference inhibitors like acetazolamide for carbonic anhydrase assays) .

- Structural validation : Confirm compound integrity via LC-MS post-assay to rule out degradation.

- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines, focusing on variables like solvent (DMSO vs. water) or cell line specificity .

Q. How can computational tools guide the design of this compound-based inhibitors?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like β-carbonic anhydrase (e.g., PDB ID: 3KSG).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder modeling : The propargyl group may exhibit rotational disorder; use SHELXL’s PART instruction to model multiple conformers .

- Hydrogen bonding : Anisotropic refinement of sulfonamide oxygen atoms improves electron density maps.

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for data with pseudo-merohedral twinning .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.